8-acetyl-7-ethoxy-4-methyl-2H-chromen-2-one
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Overview
Description
8-acetyl-7-ethoxy-4-methyl-2H-chromen-2-one is an organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes an acetyl group at the 8th position, an ethoxy group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core. These structural features contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-7-ethoxy-4-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-ethoxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-acetyl-7-ethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ethoxy and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
8-acetyl-7-ethoxy-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-acetyl-7-ethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
8-Acetyl-7-methoxy-2H-chromen-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
7-Ethoxy-4-methylcoumarin: Lacks the acetyl group at the 8th position.
8-Acetyl-4-methylcoumarin: Lacks the ethoxy group at the 7th position.
Uniqueness
8-acetyl-7-ethoxy-4-methyl-2H-chromen-2-one is unique due to the combination of its acetyl, ethoxy, and methyl groups on the chromen-2-one core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
374765-49-8 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26g/mol |
IUPAC Name |
8-acetyl-7-ethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-4-17-11-6-5-10-8(2)7-12(16)18-14(10)13(11)9(3)15/h5-7H,4H2,1-3H3 |
InChI Key |
MBUODFNPQUYYPP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)C |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)C |
Origin of Product |
United States |
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